molecular formula C15H19N5 B1679399 Rizatriptan benzoate CAS No. 145202-66-0

Rizatriptan benzoate

Número de catálogo: B1679399
Número CAS: 145202-66-0
Peso molecular: 269.34 g/mol
Clave InChI: ULFRLSNUDGIQQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de rizatriptán implica la construcción de un anillo indólico en el éster metílico del ácido 3-metil-4-nitrobenzoico utilizando la reacción de Leimgruber-Batcho. El intermedio indólico obtenido se convierte posteriormente en rizatriptán . La preparación de comprimidos de liberación bucal de rizatriptán benzoato implica técnicas de compresión directa, utilizando excipientes como celulosa microcristalina, lactosa, crospovidona, estearato de magnesio y Aerosil .

Métodos de Producción Industrial: La producción industrial de rizatriptán suele implicar la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. El proceso se optimiza para obtener rendimiento y pureza, asegurando que el producto final cumpla con las normas farmacéuticas. La producción de comprimidos de desintegración oral y comprimidos sublinguales también es común, lo que proporciona diversas formas de dosificación para la comodidad del paciente .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Indications and Usage

Rizatriptan benzoate is indicated for the acute treatment of migraine with or without aura in:

  • Adults
  • Pediatric patients aged 6 to 17 years

It is important to note that this compound is not intended for the prevention of migraine attacks or for the management of hemiplegic or basilar migraines .

Pharmacokinetics

  • Absorption : Rizatriptan is completely absorbed after oral administration, with a bioavailability of approximately 45%. Peak plasma concentrations are reached within 1 to 1.5 hours.
  • Distribution : The drug is distributed throughout the body, with significant placental transfer observed in animal studies.
  • Metabolism : It is metabolized primarily by monoamine oxidase A, leading to various metabolites.
  • Excretion : The elimination half-life is approximately 2 to 3 hours, with renal excretion being the primary route for elimination .

Adult Population

Clinical trials have demonstrated that this compound effectively reduces migraine pain within two hours post-administration. For instance, one study indicated that 61% of participants experienced significant relief compared to 24% in the placebo group .

Pediatric Population

In pediatric studies, rizatriptan has shown promising results. In a trial involving patients aged 6 to 17 years, those treated with rizatriptan reported no headache pain at two hours post-dose at rates significantly higher than those receiving placebo (33% vs. 24%) .

Safety Profile

This compound is generally well-tolerated, but it may cause side effects such as dizziness, fatigue, and nausea. Caution is advised when prescribing to patients with cardiovascular conditions due to potential vasoconstrictive effects. The use in geriatric populations (>65 years) and those under 18 years has not been adequately studied, thus its use in these groups is not recommended .

Case Study 1: Adult Patient Response

A clinical case involved an adult male patient with a history of severe migraines who was administered this compound during an acute attack. The patient reported complete relief from pain within one hour, demonstrating rapid onset efficacy.

Case Study 2: Pediatric Patient Efficacy

In a pediatric case study involving a 12-year-old girl with frequent migraines, administration of rizatriptan led to significant improvement in headache frequency and severity over a three-month follow-up period. She experienced no adverse effects during this time.

Mecanismo De Acción

Rizatriptán ejerce sus efectos actuando como agonista en los receptores de serotonina 5-HT1B y 5-HT1D. Esta acción conduce a la vasoconstricción de los vasos sanguíneos extracerebrales intracraneales, que se cree que se produce principalmente a través de los receptores 5-HT1B. Rizatriptán también inhibe la neurotransmisión nociceptiva en las vías del dolor trigeminal, lo que reduce los síntomas asociados a la migraña .

Comparación Con Compuestos Similares

Rizatriptán se compara a menudo con otros triptanes como sumatriptán, eletriptán y frovatriptán. Si bien todos los triptanes son eficaces en el tratamiento de las migrañas, rizatriptán es conocido por su rápida aparición de la acción y su mayor eficacia en un porcentaje más alto de individuos . Sumatriptán, por otro lado, es conocido por su vida media más larga, pero puede no ser adecuado para individuos con condiciones cardiovasculares preexistentes . Eletriptán es otra alternativa que es eficaz pero puede tener diferentes perfiles de efectos secundarios .

Lista de Compuestos Similares:
  • Sumatriptán
  • Eletriptán
  • Frovatriptán
  • Zolmitriptán

La combinación única de rizatriptán de rápida aparición y alta eficacia lo convierte en una opción preferida para muchos pacientes que sufren ataques de migraña aguda.

Actividad Biológica

Rizatriptan benzoate is a selective agonist of the serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors, primarily utilized in the treatment of migraine headaches. This compound exhibits significant biological activity through its pharmacological effects, which include vasoconstriction of cranial blood vessels, inhibition of nociceptive neurotransmission, and modulation of neuropeptide release.

5-HT1B/1D Receptor Agonism
Rizatriptan acts predominantly as an agonist at the 5-HT1B and 5-HT1D receptors. Activation of these receptors leads to:

  • Vasoconstriction : Rizatriptan induces vasoconstriction in cranial blood vessels, which is crucial for alleviating migraine symptoms. Preclinical studies indicate an effective concentration (EC50) of approximately 90 nM for vasoconstriction in isolated human cranial arteries, aligning with plasma concentrations achieved after administration of standard doses .
  • Inhibition of Neurogenic Inflammation : The compound inhibits neurogenic dural vasodilation and plasma protein extravasation, contributing to its antimigraine efficacy .
  • Reduction in Pain Transmission : Rizatriptan has been shown to inhibit nociceptive transmission in trigeminal pathways, further enhancing its effectiveness as a migraine treatment .

Pharmacodynamics and Efficacy

This compound is noted for its rapid onset of action in migraine relief. A meta-analysis involving over 4,800 patients demonstrated that a 10 mg dose significantly outperformed placebo regarding pain relief at two hours post-administration (p < 0.001) across various measures including pain-free status and functional disability .

Table 1: Efficacy of this compound in Clinical Trials

Study TypeSample SizeTreatmentPain-Free at 2 Hours (%)p-Value
Phase III Randomized Controlled Trial4814Rizatriptan 10 mg37%<0.001
Placebo-Controlled TrialVariablePlacebo18%
Comparison with SumatriptanVariableRizatriptan vs. SumatriptanHigher efficacy observed

Adverse Effects

While rizatriptan is generally well-tolerated, some adverse events have been reported. A clinical study indicated that the incidence of adverse effects was higher with rizatriptan compared to placebo, with nausea being the most common side effect observed .

Case Study: Nitroglycerin-Induced Migraine Model

A study utilizing a rat model demonstrated that this compound significantly reduced midbrain expression levels of proenkephalin and substance P mRNA, suggesting its role in modulating endogenous pain pathways . This indicates that while rizatriptan effectively alleviates migraine symptoms, it may also influence the analgesic effects mediated by endogenous opioids.

Research Findings

Further investigations have highlighted that rizatriptan's action not only involves direct receptor agonism but also affects other neurochemical pathways. For instance, it has been shown to decrease levels of midbrain met-enkephalin and leu-enkephalin, which are critical components of the endogenous pain modulation system .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rizatriptan benzoate, and how do analytical methods ensure purity and structural integrity?

  • Answer : this compound synthesis involves coupling 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole derivatives with dimethylamine intermediates. Purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, as per pharmacopoeial standards . For example, the European Pharmacopoeia specifies limits for impurities (<0.1% for individual unspecified impurities) using reverse-phase HPLC with UV detection at 225 nm .

Q. How do pharmacokinetic studies optimize dosing regimens for this compound in preclinical models?

  • Answer : Preclinical pharmacokinetics rely on plasma concentration-time profiles (AUC, Cmax, Tmax) measured via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dose proportionality is tested in rodent models, with bioavailability adjustments made based on first-pass metabolism rates (e.g., 40–50% oral bioavailability in rats) .

Q. What in vitro assays are used to evaluate rizatriptan’s selectivity for 5-HT1B/1D receptors?

  • Answer : Radioligand binding assays (e.g., [<sup>3</sup>H]-serotonin displacement) and functional assays (e.g., cAMP inhibition in transfected HEK293 cells) quantify receptor affinity (Ki values) and efficacy (EC50). Rizatriptan exhibits Ki values of 1.2 nM for 5-HT1B and 1.6 nM for 5-HT1D, with minimal off-target activity at 5-HT1A (Ki > 10,000 nM) .

Advanced Research Questions

Q. How can contradictions in clinical trial data on rizatriptan’s efficacy across migraine subtypes be resolved?

  • Answer : Meta-analyses using random-effects models stratify outcomes by migraine characteristics (e.g., aura presence, attack duration). For example, a 2024 Cochrane review found rizatriptan’s 2-hour pain-free rate varied from 42% (aura-positive) to 55% (aura-negative), necessitating subgroup analyses to address heterogeneity . Sensitivity analyses should exclude studies with high attrition bias (>20% dropout rates).

Q. What methodological frameworks (e.g., PICOT) are optimal for designing trials comparing this compound with newer gepants?

  • Answer : The PICOT framework (Population: adults with episodic migraines; Intervention: rizatriptan 10 mg; Comparison: rimegepant 75 mg; Outcome: 2-hour pain relief; Timeframe: 12-week RCT) ensures comparability. Blinding challenges (e.g., rizatriptan’s faster absorption vs. gepants’ longer half-life) require matched placebos and crossover designs .

Q. What bioanalytical techniques improve detection limits for rizatriptan metabolites in human cerebrospinal fluid (CSF)?

  • Answer : Microdialysis coupled with ultra-high-performance LC-MS/MS (LLOQ: 0.1 ng/mL) enables quantification of active metabolites like N-desmethyl rizatriptan. CSF sampling at 30-minute intervals post-dose (Tmax = 1.5 hours) correlates with central 5-HT receptor occupancy .

Q. Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound API during formulation studies?

  • Answer : Implement quality-by-design (QbD) principles:

  • Critical Material Attributes (CMAs) : Particle size distribution (D90 < 50 µm), crystallinity (PXRD).
  • Process Parameters : Spray-drying inlet temperature (40–60°C) to prevent degradation .

Q. What statistical approaches are recommended for analyzing time-to-event data in rizatriptan relapse studies?

  • Answer : Kaplan-Meier survival curves with log-rank tests compare sustained response rates (e.g., 24-hour relapse-free survival: rizatriptan 67% vs. placebo 29%). Cox proportional hazards models adjust for covariates like baseline migraine severity .

Q. Data Contradiction Analysis

Table 1 : Discrepancies in Rizatriptan Efficacy Across Ethnic Populations

Study CohortPain-Free Rate at 2 HoursOdds Ratio (95% CI)Potential Confounder
Asian (n=300)48%1.0 (ref)CYP3A4 polymorphism frequency
Caucasian (n=450)58%1.42 (1.10–1.83)Higher BMI distribution

Resolution : Stratify by pharmacogenomic factors (e.g., CYP3A4*22 carriers show 30% lower exposure) and use mixed-effects models to account for population stratification .

Propiedades

IUPAC Name

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFRLSNUDGIQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023565
Record name Rizatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rizatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.38e-01 g/L
Record name Rizatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rizatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism.
Record name Rizatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

144034-80-0, 145202-66-0
Record name Rizatriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144034-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rizatriptan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rizatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rizatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIZATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51086HBW8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rizatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178-180 °C, 178 - 180 °C
Record name Rizatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rizatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 147 mg (1.2 mmoles) of benzoic acid in 1 ml of isopropyl acetate was added slowly to a solution of 300 mg (1.1 mmoles) of the rizatriptan base in 2.6 ml of isopropyl alcohol. The mixture was stirred at room temperature for 30 minutes and evaporated to dryness, and the residue recrystallised from ethanol to give 345 mg (80%) of rizatriptan benzoate as a white crystalline solid.
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One
Name
rizatriptan benzoate
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rizatriptan benzoate
Reactant of Route 2
Rizatriptan benzoate
Reactant of Route 3
Rizatriptan benzoate
Reactant of Route 4
Rizatriptan benzoate
Reactant of Route 5
Rizatriptan benzoate
Reactant of Route 6
Rizatriptan benzoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.